Thienyl-GBR 13119 is a chemical compound that serves as a radioligand for studying the dopamine transporter in vivo. It is derived from GBR 13119, a well-known dopamine reuptake inhibitor, with modifications that include the substitution of a thiophene ring for one of the phenyl rings in its structure. This modification enhances its pharmacological properties and suitability for imaging studies using positron emission tomography.
Thienyl-GBR 13119 is synthesized through various chemical methods, primarily involving the incorporation of fluorine isotopes for radiolabeling. The compound has been studied extensively for its potential applications in neuroimaging and pharmacological research.
Thienyl-GBR 13119 falls under the category of thiophene derivatives and is classified as a radioligand. It is specifically utilized in studies related to the dopamine system, making it relevant in neuroscience and pharmacology.
The synthesis of thienyl-GBR 13119 typically involves several steps, including the formation of key intermediates through nucleophilic substitution reactions. A notable method includes the use of thionyl chloride to convert alcohol precursors into chlorides, which can then undergo further reactions to yield the final product.
Thienyl-GBR 13119 features a complex molecular structure characterized by a thiophene ring and a substituted phenyl group. The structural formula can be represented as follows:
The compound's molecular weight is approximately 335.48 g/mol. The presence of the thiophene ring contributes to its unique electronic properties and enhances its interaction with biological targets.
Thienyl-GBR 13119 undergoes several chemical reactions during its synthesis, including:
The synthesis often involves high-performance liquid chromatography (HPLC) to purify intermediates and ensure high specificity in the final product . The use of solid-phase extraction techniques can also enhance purification efficiency.
Thienyl-GBR 13119 acts primarily as a selective inhibitor of the dopamine transporter. Its mechanism involves binding to the transporter, preventing the reuptake of dopamine from the synaptic cleft back into presynaptic neurons.
In vivo studies have shown that thienyl-GBR 13119 exhibits selective uptake in brain regions rich in dopamine transporters, particularly in the striatum, with significant striatum/cerebellum ratios observed during imaging studies . This property makes it valuable for studying dopaminergic function in various neurological conditions.
Relevant data on specific activity indicate that thienyl-GBR 13119 can achieve specific activities around 1 Ci/mmol when properly synthesized .
Thienyl-GBR 13119 has significant applications in scientific research, particularly in:
GBR-13119 (1-[2-(Diphenylmethoxy)ethyl]-4-[3-(4-fluorophenyl)propyl]piperazine) is a selective dopamine reuptake inhibitor (DRI) that targets the presynaptic dopamine transporter (DAT). Its high affinity for DAT enables the study of dopaminergic pathways in the brain, particularly in neuropsychiatric disorders like Parkinson’s disease and addiction. The compound’s structure features a diphenylmethoxyethyl piperazine backbone linked to a fluorinated phenylpropyl group, which facilitates DAT binding through hydrophobic and electronic interactions [1]. Radiolabeled with fluorine-18 ([¹⁸F]GBR-13119), it serves as a positron emission tomography (PET) tracer for quantifying DAT density in vivo [1].
Thiophene rings serve as strategic bioisosteres for phenyl groups in neuropharmaceuticals due to their comparable electronic profiles and superior metabolic stability. Key advantages include:
The evolution of thienyl-based DAT probes emerged from early work on phenyl-containing radiotracers:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7